8-Aminooctanoic acid

Enzyme Catalysis Biocatalysis Metabolic Engineering

8-Aminooctanoic acid outperforms shorter-chain analogs across three critical applications: (1) its ester derivatives achieve 2.3-fold higher skin penetration (EF=45.5 vs. 19.5), making it the premier transdermal enhancer precursor; (2) as an 8-AOC radiopharma linker, it yields only 11.4% tumor retention at 24h (vs. 19.8–26.6% for aromatics), enabling superior imaging contrast; (3) it exhibits the highest ω-transaminase activity (699.7 nmol/min/mg). Insist on the 8-carbon chain—generic substitution compromises results.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 1002-57-9
Cat. No. B086344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminooctanoic acid
CAS1002-57-9
Synonyms8-aminooctanoic acid
omega-AC
omega-aminocaprylic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCCN
InChIInChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11)
InChIKeyUQXNEWQGGVUVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminooctanoic Acid (CAS 1002-57-9): A Medium-Chain ω-Amino Fatty Acid for Advanced Synthesis and Biomedical Research


8-Aminooctanoic acid (CAS 1002-57-9), also known as ω-aminocaprylic acid, is a medium-chain ω-amino fatty acid with an eight-carbon aliphatic chain and terminal amino and carboxylic acid functional groups [1]. This bifunctional molecule serves as a versatile building block in organic synthesis, a key monomer for specialty polyamides (e.g., nylon-8), and a critical linker/spacer in peptide and radiopharmaceutical design [2]. As an endogenous human metabolite, it also holds significance in studies of amino acid transport and metabolism [1].

Critical Chain-Length Specificity: Why 8-Aminooctanoic Acid Cannot Be Replaced by Common ω-Amino Acid Analogs


Substituting 8-aminocaprylic acid with generic ω-amino acids like 6-aminohexanoic acid or 7-aminoheptanoic acid is not feasible due to profound differences in physicochemical properties and biological activity driven by chain length. The eight-carbon backbone of 8-aminooctanoic acid confers unique characteristics: it exhibits significantly higher specific activity as a substrate for certain ω-transaminases compared to its shorter-chain analogs [1]; its ester derivatives demonstrate superior skin penetration enhancement in transdermal delivery systems [2]; and as a hydrophobic linker in radiopharmaceuticals, it yields distinct pharmacokinetic profiles with reduced tumor retention compared to aromatic linkers, a property crucial for optimizing imaging contrast [3]. These quantifiable, chain-length-dependent differences directly impact experimental outcomes and product performance, making blind substitution a significant risk in both research and industrial applications.

Quantitative Differentiation of 8-Aminooctanoic Acid: A Head-to-Head Comparator Analysis


Superior ω-Transaminase Substrate Activity Compared to Shorter-Chain Analogs

8-Aminooctanoic acid exhibits the highest specific activity as an amine donor for a key ω-transaminase from Pseudomonas sp. strain AAC, outperforming 6-aminohexanoic acid and 7-aminoheptanoic acid by significant margins [1]. This high activity makes it the preferred substrate for studying or engineering this enzyme class.

Enzyme Catalysis Biocatalysis Metabolic Engineering

Enhanced Skin Penetration Enhancement Factor for Transdermal Delivery

The decyl ester of 8-aminooctanoic acid demonstrates a superior enhancement factor (EF) for the permeation of theophylline through human skin compared to esters of shorter-chain ω-amino acids, making it a leading candidate for transdermal formulation development [1].

Transdermal Drug Delivery Permeation Enhancers Pharmaceutical Formulation

Lower Tumor Retention in Radiopharmaceuticals: An Advantage for Optimized Imaging Contrast

When used as a linker in 111In-DOTA-bombesin radioconjugates, the aliphatic 8-aminooctanoic acid (8-AOC) linker results in significantly lower tumor retention at 24 hours post-injection compared to aromatic linkers, a property that can be leveraged to improve tumor-to-background ratios in diagnostic imaging [1].

Radiopharmacy Molecular Imaging Targeted Radiotherapy

Selective Inhibition of Peptide Transporters with μM Affinity

8-Aminooctanoic acid acts as a weak but selective inhibitor of the peptide transporters PEPT1 and PEPT2, with Ki values in the millimolar range . While not a high-affinity ligand, this interaction confirms its utility as a tool compound for studying transporter-mediated uptake mechanisms.

Membrane Transport Pharmacokinetics Drug-Drug Interactions

Optimal Use Cases for 8-Aminooctanoic Acid Based on Evidence-Based Differentiation


Development of High-Performance Transdermal Drug Delivery Systems

Based on its ester derivative's 2.3-fold higher enhancement factor (EF=45.5) compared to 6-aminohexanoate analogs (EF=19.5), 8-aminooctanoic acid is the superior starting material for synthesizing novel skin penetration enhancers [1]. Formulation scientists should prioritize this compound when designing transdermal patches or topical formulations requiring efficient drug flux across the stratum corneum.

Design of Radiopharmaceuticals Requiring Rapid Clearance and High Contrast

For researchers developing peptide-based radiopharmaceuticals for diagnostic imaging (e.g., SPECT/PET), the 8-aminooctanoic acid (8-AOC) linker provides a unique pharmacokinetic profile. Its 11.4% tumor retention at 24h—significantly lower than aromatic linkers (19.8-26.6%)—can be exploited to improve tumor-to-background ratios and achieve clearer images, as demonstrated in bombesin receptor-targeting studies [2]. This makes 8-AOC the linker of choice when minimizing non-specific retention is critical.

Biocatalytic Synthesis and ω-Transaminase Research

Given its highest specific activity (699.7 nmol/min/mg) among ω-aminoalkanoates tested for Pseudomonas sp. strain AAC ω-transaminase, 8-aminooctanoic acid is the preferred substrate for enzyme characterization, activity assays, and the development of biocatalytic processes for the synthesis of chiral amines or amino acid derivatives [3]. Its use ensures maximal assay signal and turnover, improving data quality and process efficiency.

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